1,4,5-Trimethylnaphthalene Exhibits a 40% Lower Henry's Law Constant Compared to 2,6-Dimethylnaphthalene, Dictating Air-Water Partitioning Behavior
In a systematic estimation of physicochemical properties for 20 methylated naphthalenes, the logarithm of the Henry's law constant (Log H(c)) for 1,4,5-trimethylnaphthalene was determined to be 1.03 Pa·m³/mol. In contrast, the value for 2,6-dimethylnaphthalene was 1.73 Pa·m³/mol, representing a 0.70 log unit difference [1].
| Evidence Dimension | Henry's law constant (Log H(c)) |
|---|---|
| Target Compound Data | 1.03 Pa·m³/mol |
| Comparator Or Baseline | 2,6-Dimethylnaphthalene: 1.73 Pa·m³/mol |
| Quantified Difference | 0.70 log units (approximately 5-fold difference in H(c)) |
| Conditions | Chromatographic retention index-based estimation; validated with literature values where available |
Why This Matters
This 5-fold difference in Henry's law constant directly impacts predictions of volatilization from aqueous solution and partitioning in environmental fate models, making 1,4,5-trimethylnaphthalene a demonstrably less volatile option than 2,6-dimethylnaphthalene for applications requiring reduced atmospheric loss.
- [1] Dimitriou-Christidis, P., et al. Estimation of selected physicochemical properties for methylated naphthalene compounds. Chemosphere, 2003, 52(5), 869–881. DOI: 10.1016/S0045-6535(03)00288-1. PMID: 12757788. View Source
